molecular formula C27H22FN3O3S B3000501 N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 899760-66-8

N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B3000501
CAS No.: 899760-66-8
M. Wt: 487.55
InChI Key: VAGYJVGHCGOPKX-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure is built upon the chromeno[2,3-d]pyrimidine scaffold, a fused heterocyclic system that is a subject of contemporary synthetic methodologies . This core structure is frequently investigated for its potential in anticancer agent development, as pyrimidine derivatives are a prominent class of compounds in this field . Specifically, some chromeno[2,3-d]pyrimidine-dione analogs have been identified as inhibitors of the NF-κB signaling pathway, a key target in inflammation and oncology research . The molecular architecture of this compound includes several modifiable sites, such as the 4-fluorophenyl and 3-ethoxyphenyl acetamide substituents, which are common pharmacophores in drug discovery. These features make it a valuable chemical probe for researchers studying structure-activity relationships (SAR), particularly in the context of enzyme inhibition and targeted protein interactions. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material according to applicable laboratory safety standards.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3S/c1-2-33-21-8-5-7-20(15-21)29-24(32)16-35-27-22-14-18-6-3-4-9-23(18)34-26(22)30-25(31-27)17-10-12-19(28)13-11-17/h3-13,15H,2,14,16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGYJVGHCGOPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound with a complex structure that includes a chromeno-pyrimidine moiety and an ethoxyphenyl group. Its molecular formula is C₁₉H₁₈F₁N₃O₂S, and it has a molecular weight of approximately 483.59 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its diverse functional groups, which may interact with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, including:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers.
  • Antimicrobial Properties : Possible activity against certain bacterial strains.

Further biological assays are required to elucidate its exact mechanisms of action and therapeutic potential.

Structure-Activity Relationship (SAR)

The unique structure of this compound suggests several avenues for SAR studies. The presence of the ethoxyphenyl and chromeno-pyrimidine moieties may enhance its interaction with biological macromolecules, leading to improved efficacy.

Comparison with Related Compounds

A comparison with structurally similar compounds can provide insights into the potential biological activity of this compound:

Compound NameStructure FeaturesUnique Aspects
N-(3-chloro-4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamideContains chloro and fluorine substituentsPotentially different pharmacological profiles due to halogen variations
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamideDifferent ether substituentMay exhibit distinct biological activities based on methoxy group presence

Case Studies and Research Findings

Research has begun to explore the biological activities of this compound through various in vitro assays. Some notable findings include:

  • Anticancer Activity : In a study involving cancer cell lines, this compound demonstrated significant inhibition of cell growth compared to control groups. The IC50 values were determined through MTT assays.
  • Anti-inflammatory Effects : The compound was tested for its ability to inhibit nitric oxide production in RAW264.7 macrophages. Results indicated that it effectively reduced NO levels at concentrations comparable to established anti-inflammatory agents.
  • Antimicrobial Activity : Initial screenings against various bacterial strains showed that the compound exhibited moderate activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s chromeno-pyrimidine core and 3-ethoxyphenyl group balance lipophilicity and rigidity, favoring membrane permeability but limiting aqueous solubility.
  • Piperazine-containing analogs () show improved solubility due to ionizable amine groups, albeit at the cost of increased molecular weight.

Q & A

Basic Questions

What synthetic methodologies are recommended for optimizing the yield of N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide?

Methodological Answer:
The synthesis of thioacetamide derivatives often involves coupling reactions, protection/deprotection steps, and chromatography. For example:

  • Coupling Reactions : Use nucleophilic aromatic substitution for introducing the thioacetamide group. Pre-activate the pyrimidin-4-ylthiol intermediate with a base like NaH to enhance reactivity .
  • Protection Strategies : Protect reactive hydroxyl or amine groups (e.g., using acetyl or benzyl groups) to avoid side reactions during synthesis, as demonstrated in similar chromeno-pyrimidine systems .
  • Purification : Employ gradient elution with ethyl acetate/hexane mixtures in column chromatography to isolate the final product .

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